Heparin disaccharide I-S sodium salt is obtained through the enzymatic digestion of heparin or heparan sulfate by specific enzymes known as heparinases I and II. It is classified as a glycosaminoglycan, which are long unbranched polysaccharides composed of repeating disaccharide units. The disaccharide structure typically consists of D-glucosamine linked to uronic acid (either D-glucuronic acid or L-iduronic acid), with various sulfation patterns that contribute to its biological activity .
The synthesis of heparin disaccharide I-S sodium salt involves several key steps:
The molecular formula for heparin disaccharide I-S sodium salt is , with a molecular weight of approximately 665.4 g/mol . Its structure features:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of the compound .
Heparin disaccharide I-S sodium salt can participate in various chemical reactions:
The nature of these reactions depends on the reagents used and the environmental conditions maintained during the process.
The primary mechanism of action for heparin disaccharide I-S sodium salt involves its interaction with antithrombin III, an essential protein in the coagulation cascade. The compound enhances the inactivation rate of thrombin (factor IIa) and factor Xa by binding to antithrombin III. This action leads to an anticoagulant effect that is critical in preventing thrombosis .
Additionally, this compound may influence various cellular processes including:
Heparin disaccharide I-S sodium salt exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications and formulations.
Heparin disaccharide I-S sodium salt has diverse scientific applications:
Heparin lyases (heparinases) are eliminases that cleave glycosidic bonds in heparin through β-elimination, generating oligosaccharides with unsaturated non-reducing ends (Δ4,5-UA). Heparinase I (EC 4.2.2.7) and heparinase II (no EC number) from Pedobacter heparinus (formerly Flavobacterium heparinum) are pivotal for targeted disaccharide production:
Table 1: Key Characteristics of Heparin Lyases in Disaccharide I-S Production
Enzyme | Primary Cleavage Site | Specificity for I-S Formation | Processivity |
---|---|---|---|
Heparinase I | →4)GlcNS/NS6S(1→4)IdoA2S(1→ | High (≥80% of products) | Non-random, endolytic |
Heparinase II | →4)GlcNS/NS6S(1→4)IdoA2S/GlcA(1→ | Moderate (50–70% of products) | Non-random, endolytic |
Mechanistic Insights:
Disaccharide I-S is natively embedded within heparin’s polymeric structure, synthesized via a conserved pathway involving >20 enzymes. Key steps in its in vitro reconstitution include:
Chain Polymerization:EXT1/EXT2 complexes elongate heparosan backbones ([→4)GlcAβ(1→4)GlcNAcα(1→]n) using UDP-sugar precursors [5].
Modification Cascade:
Table 2: Biosynthetic Enzymes Directing Disaccharide I-S Formation
Enzyme | Function | Impact on I-S Motif |
---|---|---|
NDST-1/2 | N-deacetylation/N-sulfation of GlcNAc | Generates GlcNS for downstream sulfation |
Glucuronyl C5-epimerase | Converts GlcA → IdoA | Forms iduronic acid moiety |
2-OST | 2-O-sulfation of IdoA | Yields IdoA2S residue |
6-OST-1/2/3 | 6-O-sulfation of GlcNS | Produces GlcNS6S terminus |
Engineering Advances:
The efficiency of heparin lyases in releasing disaccharide I-S is governed by sulfation patterns at cleavage sites and adjacent residues:
Minimal substrate length = hexasaccharide for optimal kinetics [10].
Heparinase II:
Table 3: Structural Requirements for Lyase Cleavage at I-S Sites
Structural Feature | Heparinase I | Heparinase II |
---|---|---|
Uronic acid at cleavage site | IdoA2S (essential) | IdoA2S (preferred) or GlcA |
GlcNS 6-O-sulfation | Increases kcat/KM 2.5-fold | Increases kcat/KM 1.8-fold |
3-O-sulfation on adjacent residues | Inhibitory (steric clash) | Tolerated (<20% rate reduction) |
Non-reducing end modifications | Critical for binding affinity | Minor influence |
Key Determinants:
Key: ΔUA = 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid; GlcNS = N-sulfo-D-glucosamine; 2S/6S = 2-/6-O-sulfate.
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